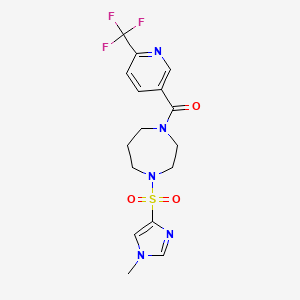

(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Description

This compound is a hybrid molecule featuring a 1,4-diazepane core substituted with a sulfonyl-linked methylimidazole group and a trifluoromethylpyridine moiety connected via a methanone bridge.

- 1,4-Diazepane: A seven-membered ring with two nitrogen atoms, offering conformational flexibility and hydrogen-bonding capabilities.

- Sulfonyl-imidazole: The sulfonyl group enhances polarity, while the methylimidazole may contribute to metal coordination or enzyme inhibition.

- Trifluoromethylpyridine: The electron-withdrawing trifluoromethyl group improves metabolic stability and lipophilicity.

Properties

IUPAC Name |

[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N5O3S/c1-22-10-14(21-11-22)28(26,27)24-6-2-5-23(7-8-24)15(25)12-3-4-13(20-9-12)16(17,18)19/h3-4,9-11H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKWMIIJPIGCPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogues include derivatives with variations in the diazepane, sulfonyl, or pyridine groups.

*Estimated based on structural fragments.

Key Observations :

- The target compound’s trifluoromethylpyridine increases lipophilicity compared to purely aromatic systems (e.g., triazole derivatives in ) but less than alkyl chains in surfactants like BAC-C12 .

Methodological Considerations for Comparative Studies

Spectrofluorometry vs. Tensiometry ()

These methods, used for surfactants like BAC-C12, are less applicable to the target compound due to its non-amphiphilic nature. However, they highlight the importance of selecting appropriate techniques for physicochemical profiling .

Computational Similarity Assessment ()

Structural similarity metrics must account for pharmacophoric features (e.g., sulfonyl, trifluoromethyl) rather than global topology. Dissimilarity in biological activity despite structural overlap (e.g., triazole vs. diazepane cores) underscores the need for target-specific validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.